N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-31(2)23-14-12-21(13-15-23)25(32-17-16-20-8-4-5-9-22(20)19-32)18-29-27(33)28(34)30-24-10-6-7-11-26(24)35-3/h4-15,25H,16-19H2,1-3H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGFONQRALEEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product. For example, the synthesis may involve the use of dimethylamine, tetrahydroisoquinoline, and methoxyphenyl derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including interactions with biological molecules and pathways.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound’s structural and functional similarities to other ethanediamide derivatives allow for targeted comparisons. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations
Structural Divergence: The target compound employs a tetrahydroisoquinoline bicyclic system, which distinguishes it from the piperazine-containing analog in . This substitution likely alters receptor selectivity: tetrahydroisoquinoline scaffolds are prevalent in σ-receptor ligands, whereas piperazine derivatives often target serotonin or dopamine receptors .
Functional Group Impact: The 2-methoxyphenyl group in the target compound may enhance metabolic stability compared to the 4-methoxyphenyl group in , as ortho-substituted aryl groups often resist oxidative degradation. The dimethylamino group in both the target and compounds contributes to basicity and solubility, but its para position on the phenyl ring in the target may optimize π-stacking interactions in receptor binding.
Hypothetical Pharmacokinetics: The target’s logP (estimated ~3.2) is higher than the piperazine analog (~2.8) due to the lipophilic tetrahydroisoquinoline ring, suggesting improved blood-brain barrier penetration.
Research Findings and Mechanistic Insights
While direct studies on the target compound are absent in the provided evidence, inferences can be drawn from related structures:
- Tetrahydroisoquinoline Derivatives: Compounds with this moiety (e.g., certain opioid analogs) exhibit high affinity for σ-receptors, which regulate neurotransmitter release and cell survival pathways .
- Ethanediamide Core : This group is critical for hydrogen bonding with enzymatic active sites. For example, in , the ethanediamide linker likely interacts with kinase ATP-binding pockets .
- Methoxyaryl Groups : The 2-methoxyphenyl substituent in the target may reduce CYP450-mediated metabolism compared to 4-substituted analogs, prolonging half-life .
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related studies.
Chemical Structure
The compound features a tetrahydroisoquinoline scaffold, which is known for its diverse biological activities. The presence of the dimethylamino and methoxyphenyl groups contributes to its pharmacological properties.
Research indicates that compounds with a tetrahydroisoquinoline structure often interact with various neurotransmitter receptors. Specifically, studies have shown that derivatives of tetrahydroisoquinolines can act as selective antagonists for orexin receptors, which are implicated in several physiological processes including reward pathways and appetite regulation .
1. Orexin Receptor Antagonism
- Study Findings : The compound exhibits antagonistic activity at the orexin-1 (OX1) receptor. This receptor is associated with reward mechanisms in the brain and has been targeted for therapeutic interventions in addiction .
- Potency : The potency of this compound at the OX1 receptor is comparable to other known antagonists, with a dissociation constant (Ke) reported around 13 nM .
2. Neuroprotective Effects
- Mechanism : Some studies suggest that tetrahydroisoquinoline derivatives can protect against neurodegeneration by modulating glutamate receptors, specifically acting as non-competitive antagonists at AMPA receptors .
- Case Study : In a model of Parkinson's disease symptoms induced by 1-benzyl-tetrahydroisoquinoline, compounds similar to N'-{...} demonstrated significant neuroprotective effects .
3. Anticancer Activity
- Research Insights : Certain derivatives have shown promise in reversing multidrug resistance in cancer cells. This suggests a potential application in enhancing the efficacy of conventional chemotherapy agents .
Data Table: Summary of Biological Activities
| Activity Type | Target Receptor/Mechanism | Potency (Ke/nM) | Reference |
|---|---|---|---|
| Orexin-1 Antagonism | OX1 receptor | 13 | |
| Neuroprotection | AMPA receptor | N/A | |
| Multidrug Resistance Reversal | Cancer cell lines | N/A |
Case Studies
- Orexin Antagonism :
- Neuroprotective Effects :
Q & A
Q. What are the recommended synthetic routes for preparing N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis of structurally related ethanediamide derivatives typically involves multi-step reactions. For example, substituted amides can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines under basic conditions . To optimize efficiency, employ statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (e.g., solvent polarity, temperature, catalyst loading). This reduces trial-and-error experimentation and improves yield reproducibility .
Q. What analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) and NMR (1H, 13C, 2D-COSY) confirm molecular weight and structural assignments.
- HPLC-PDA (Photo-Diode Array) with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) resolves impurities. Validate purity using ≥95% area normalization.
- Thermogravimetric Analysis (TGA) assesses thermal stability, critical for storage conditions .
Q. How can preliminary biological activity screening be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Prioritize in vitro assays targeting pathways relevant to the compound’s structural motifs (e.g., kinase inhibition for tetrahydroisoquinoline derivatives). Use dose-response curves (1 nM–100 µM) to determine IC50 values.
- Include positive controls (e.g., known kinase inhibitors) and validate results with orthogonal assays (e.g., Western blotting for protein phosphorylation) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data, such as discrepancies between predicted and observed binding affinities?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to refine molecular electrostatic potential (MESP) maps and identify key binding interactions.
- Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess conformational flexibility in solution vs. crystal states.
- Cross-validate with experimental data (e.g., X-ray crystallography or SPR binding kinetics) to reconcile discrepancies. Tools like ICReDD’s reaction path search methods integrate computational and experimental workflows to resolve inconsistencies .
Q. What strategies are recommended for optimizing heterogeneous reaction conditions in large-scale synthesis?
- Methodological Answer :
- Apply Design of Experiments (DoE) to screen variables (e.g., catalyst type, solvent ratio, mixing efficiency). For example, a Box-Behnken design minimizes runs while maximizing data resolution.
- Use process analytical technology (PAT) (e.g., in-situ FTIR or Raman spectroscopy) to monitor reaction progress in real time.
- For scale-up, prioritize membrane separation technologies (e.g., nanofiltration) to isolate intermediates efficiently .
Q. How can researchers address batch-to-batch variability in biological assay results for this compound?
- Methodological Answer :
- Implement quality-by-design (QbD) principles: Predefine critical quality attributes (CQAs) like solubility, particle size, and polymorphic form.
- Use multivariate analysis (MVA) (e.g., PCA or PLS) to correlate physicochemical properties (e.g., logP, pKa) with bioactivity.
- Standardize assay protocols using automated liquid handlers to minimize human error .
Q. What advanced techniques are available for studying this compound’s interaction with biological membranes?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) quantifies binding kinetics to lipid bilayers.
- Fluorescence anisotropy measures membrane fluidity changes upon compound insertion.
- Coarse-grained MD simulations (e.g., Martini force field) predict partitioning behavior and stability in lipid environments .
Methodological Notes
- Avoiding Commercial Bias : Focus on peer-reviewed synthesis protocols and open-source computational tools (e.g., Gaussian, GROMACS) rather than vendor-specific platforms.
- Data Integrity : Use encrypted electronic lab notebooks (ELNs) and blockchain-based audit trails to ensure reproducibility and compliance with FAIR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
